Ezetimibe Benzyl Impurity (MBZT-2) is classified as a process-related impurity that emerges during the synthesis of ezetimibe. Its presence is typically detected through high-performance liquid chromatography (HPLC) methods, where it appears at levels ranging from 0.05% to 0.15% in the final product . The identification and characterization of such impurities are crucial for regulatory compliance and ensuring the quality of pharmaceutical products.
The synthesis of Ezetimibe Benzyl Impurity involves several steps that can vary based on the synthetic route employed. A common method includes the reaction of 4-hydroxybenzaldehyde with either 4-fluoroaniline or aniline in isopropanol at elevated temperatures (around 60 °C). This reaction leads to the formation of imine intermediates, which can subsequently yield the impurity upon further processing .
The molecular structure of Ezetimibe Benzyl Impurity can be described by its chemical formula and configuration. It typically presents as a benzyl derivative of ezetimibe, characterized by specific functional groups that influence its chemical behavior. The molecular weight and structural details can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Ezetimibe Benzyl Impurity may undergo various chemical reactions during its synthesis and degradation processes. Notably, oxidation reactions can lead to the formation of keto-acid impurities, while alkaline conditions may yield open-loop impurities . These reactions are critical in understanding the stability and behavior of the impurity within pharmaceutical formulations.
Ezetimibe Benzyl Impurity exhibits specific physical properties that are essential for its identification and characterization:
Ezetimibe Benzyl Impurity is primarily studied within pharmaceutical contexts to ensure drug quality and compliance with regulatory standards. Its characterization plays a vital role in:
Systematic IUPAC Name:(3R,4S)-3-((S)-3-(Benzyloxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one. This name defines the stereochemistry at three chiral centers (C3, C4, and C3') and identifies key functional groups, including the azetidinone core, benzyl-protected side chain, and fluorinated aryl substituents [1] [6].
Common Synonyms:
Stereochemical Configuration:MBZT-2 retains the same (3R,4S) absolute configuration as the parent drug ezetimibe at the β-lactam ring. The additional chiral center at the 3'-position of the propyl side chain exhibits an (S)-configuration due to benzyloxy group incorporation during synthesis [5] [6]. This stereospecificity is critical for its identification and separation from isomers.
Structural Differentiation from Ezetimibe:Unlike ezetimibe's free hydroxyl group (–OH), MBZT-2 contains a benzyl ether (–O-CH₂-C₆H₅) at the 3'-position. This modification increases molecular weight by 90.13 g/mol and enhances hydrophobicity [1] [9].
Table 1: Structural Identification Features of MBZT-2
Parameter | MBZT-2 | Ezetimibe |
---|---|---|
IUPAC Name | (3R,4S)-3-((S)-3-(Benzyloxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one | (3R,4S)-1-(4-Fluorophenyl)-3-((3S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one |
Key Functional Group | Benzyl ether | Hydroxyl group |
Chiral Centers | Three (3R, 4S, 3'S) | Two (3R, 4S) |
Molecular Formula & Weight:
Physical Form and Stability:MBZT-2 is typically isolated as a white crystalline solid. Its melting point exceeds 150°C, consistent with its high molecular weight and aromaticity. The compound is stable under inert conditions but may undergo debenzylation under acidic environments or catalytic hydrogenation [1] [5].
Predicted Physicochemical Parameters:
Solubility Profile:
NMR Spectroscopy:¹H NMR (400 MHz, DMSO-d₆) key assignments:
¹³C NMR confirms critical structural elements:
Mass Spectrometry:
FTIR Spectroscopy:Characteristic bands include:
Table 2: Spectroscopic Signatures of MBZT-2
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 5.15 (s, 2H) | Benzyl –O–CH₂– protons |
¹³C NMR | δ 169.8 | Azetidinone carbonyl carbon |
FTIR | 1745 cm⁻¹ | β-Lactam C=O stretching |
MS/MS | m/z 499 → 381 | Loss of C₇H₇O (benzyloxy radical) |
Crystalline Structure Analysis:While single-crystal X-ray diffraction data for MBZT-2 is not explicitly reported in the literature, its structural similarity to ezetimibe suggests potential polymorphic behavior. Ezetimibe exhibits multiple polymorphs (Forms I, II, and III) with distinct melting points and dissolution properties [8]. MBZT-2 likely adopts similar packing arrangements due to shared:
Predicted Packing Behavior:Molecular modeling indicates potential for two polymorphic forms:
Thermal Characterization:Differential Scanning Calorimetry (DSC) typically shows:
Impact on Pharmaceutical Analysis:Differences in crystal morphology can influence:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7